molecular formula C17H21BO3 B1602506 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-58-6

4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

Cat. No.: B1602506
CAS No.: 1072951-58-6
M. Wt: 284.2 g/mol
InChI Key: FBZSTYQOBCWTEC-UHFFFAOYSA-N
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Description

Table 1: Physical and Chemical Properties

Property Value Source
Molecular Formula C₁₇H₂₁BO₃
Molecular Weight 284.16 g/mol
Melting Point 173–177°C
Boiling Point 462.4±55.0°C (predicted)
Density 1.11±0.1 g/cm³ (predicted)
pKa 8.51±0.16 (predicted)

Historical Context of Boronic Acid Derivatives in Organic Chemistry

Boronic acids have been integral to synthetic chemistry since their discovery by Edward Frankland in 1860. Early applications focused on their role as intermediates in organoboron chemistry, but their utility expanded dramatically with the advent of cross-coupling reactions. The Suzuki-Miyaura coupling , developed in the 1980s, revolutionized carbon-carbon bond formation by enabling the coupling of arylboronic acids with aryl halides under palladium catalysis. This reaction’s efficiency and functional group tolerance made boronic acids indispensable in pharmaceutical and materials science.

This compound exemplifies advancements in substituent engineering to modulate reactivity. Early boronic acids, such as phenylboronic acid, lacked steric hindrance, leading to undesired side reactions. The introduction of alkyl groups (e.g., isopropyl, methyl) in modern derivatives enhances stability and selectivity, particularly in aqueous or protic environments.

Significance of Substituent Effects in Arylboronic Acid Design

The substituents on this compound play critical roles in its chemical behavior:

  • Steric Effects :

    • The ortho-isopropyl group creates steric hindrance, shielding the boron atom from nucleophilic attack and reducing hydrolysis susceptibility.
    • This steric bulk also influences regioselectivity in Suzuki-Miyaura couplings, favoring reactions at less hindered positions.
  • Electronic Effects :

    • The para-methyl group on the phenoxy ring donates electron density via hyperconjugation, stabilizing the boronic acid and enhancing its nucleophilicity.
    • Alkyl substituents generally increase the Lewis acidity of boron, facilitating transmetalation with palladium catalysts.
  • Comparative Analysis :

    • Derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit higher reactivity but lower stability, whereas alkylated analogs like this compound balance reactivity and durability.

Table 2: Substituent Effects on Boronic Acid Reactivity

Substituent Type Example Group Impact on Reactivity Stability
Electron-donating -CH₃ (methyl) Enhanced nucleophilicity Moderate stability
Electron-withdrawing -NO₂ (nitro) Higher reactivity Low stability
Sterically bulky -C(CH₃)₂ (isopropyl) Reduced side reactions High stability

Properties

IUPAC Name

[4-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12(2)16-9-4-13(3)10-17(16)21-11-14-5-7-15(8-6-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZSTYQOBCWTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584776
Record name (4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-58-6
Record name (4-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-58-6
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step process involving:

  • Formation of the phenoxymethyl substituent : This is typically introduced by alkylation of 2-isopropyl-5-methylphenol with a suitable halomethyl phenylboronic acid derivative.
  • Installation of the boronic acid group : Achieved either by direct borylation of the corresponding aryl halide or by Suzuki-Miyaura cross-coupling using boronate esters or boronic acids as coupling partners.
  • Catalysis : Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate are commonly employed.
  • Base and solvent : Bases like potassium carbonate or sodium carbonate and solvents such as toluene, ethanol, or 1,2-dimethoxyethane (DME) with water are used to facilitate the reaction.

Detailed Synthetic Route Example

A representative synthetic pathway involves the following steps:

Step Reagents and Conditions Description Yield (%)
1 Reaction of 2-isopropyl-5-methylphenol with bromomethylphenylboronic acid derivative, K2CO3 base, Pd catalyst, toluene, reflux Alkylation to introduce the phenoxymethyl substituent Not specified
2 Suzuki-Miyaura coupling of aryl bromide intermediate with bis(pinacolato)diboron or phenylboronic acid, Pd catalyst, base (Na2CO3 or K3PO4), solvents (ethanol, water, toluene), 90-110°C, 3-8 h Formation of the boronic acid moiety Up to 90-100% (depending on conditions)

Example from related synthesis of 4-isopropylphenylboronic acid:

Parameter Details
Catalyst Tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride
Base Sodium carbonate (aqueous 2M) or potassium phosphate
Solvent Ethanol/water/toluene or DME/water
Temperature 90-110°C
Reaction time 3-8 hours
Work-up Saturated aqueous NaCl extraction, drying over Na2SO4, silica gel column chromatography, recrystallization
Yield 90-100%

This method can be adapted to the target compound by substituting the appropriate phenol and aryl halide precursors.

Industrial Production Considerations

On an industrial scale, continuous flow synthesis is often employed for efficiency and reproducibility. Automated reactors allow precise control over temperature, reaction time, and mixing, which enhances yield and purity. Advanced purification techniques such as recrystallization and solvent extraction are preferred over silica gel chromatography to avoid boronic acid adsorption and degradation.

Reaction Conditions and Their Influence on Yield and Purity

Factor Optimal Condition Effect on Yield and Purity
Temperature ≤110°C (boronation ≤60°C) Higher temperatures can induce boroxin formation, reducing purity
Catalyst Loading Typically 0.1-1 mol% Pd Insufficient catalyst lowers conversion; excess increases cost
Base Sodium carbonate or potassium phosphate Ensures deprotonation and facilitates coupling
Solvent Mixed aqueous-organic (toluene/ethanol/water or DME/water) Balances solubility and reactivity
Reaction Time 3-8 hours Insufficient time lowers yield; prolonged time may cause side reactions
Purification Recrystallization preferred; avoid silica gel chromatography Minimizes loss and decomposition of boronic acid

Analytical Characterization During Preparation

Summary Table of Preparation Parameters

Parameter Description Typical Range/Value Notes
Catalyst Pd(0) or Pd(II) complexes 0.1-1 mol% Tetrakis(triphenylphosphine)palladium(0) common
Base Carbonates or phosphates 2M aqueous solutions Sodium carbonate or potassium phosphate
Solvent Mixed aqueous-organic Toluene/ethanol/water or DME/water Solubility and reaction medium balance
Temperature Reaction temperature 90-110°C (boronation ≤60°C) Controls reaction rate and side reactions
Reaction Time Duration 3-8 hours Optimized for maximum yield
Purification Method Recrystallization, solvent extraction Avoid silica gel chromatography for boronic acids
Yield Product yield 90-100% High yields achievable with optimized conditions

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid serves as a critical reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is pivotal for constructing complex organic molecules used in pharmaceuticals and materials science.

Biology

The compound has been investigated for its potential as a biochemical probe to study cellular processes. It has shown promise in synthesizing biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various molecular targets enhances its utility in biological research .

Medicine

In the medical field, this compound is being explored for its therapeutic properties. Studies indicate its potential in developing pharmaceuticals aimed at treating diseases such as cancer due to its cytotoxic effects against specific cancer cell lines . Additionally, its role as an enzyme inhibitor is noteworthy, particularly against β-lactamases, which are crucial in combating antibiotic resistance .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to established antibiotics.

Anticancer Activity

The anticancer potential is particularly significant, with studies revealing that phenylboronic acid derivatives can induce apoptosis selectively in cancer cell lines such as MCF-7 breast cancer cells. IC50 values suggest substantial growth inhibition, highlighting their potential as targeted therapies .

Enzyme Inhibition

The compound's ability to inhibit enzymes like KPC-2 β-lactamase showcases its relevance in medicinal chemistry. The inhibition type is competitive, with reported Ki values indicating strong binding affinity that enhances the efficacy of β-lactam antibiotics against resistant strains .

Case Studies

Study FocusFindings
Antimicrobial EfficacyEnhanced activity against resistant bacterial strains compared to traditional antibiotics.
Cytotoxicity AssessmentInduced apoptosis selectively in cancer cell lines while sparing normal cells.

Comparison with Similar Compounds

Uniqueness: 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both isopropyl and methyl groups on the phenoxy moiety enhances its steric and electronic properties, making it particularly useful in the synthesis of complex organic molecules .

Biological Activity

4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid (CAS number: 1072951-58-6) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor ligands. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound possesses a molecular formula of C17H21BO3. Its structure allows it to interact with various biological targets, primarily through the formation of reversible covalent bonds with diols, which is characteristic of boronic acids. This interaction is crucial for modulating enzyme activities and influencing signaling pathways within cells.

Mechanism of Action:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
  • Receptor Modulation: It can also act as a ligand for certain receptors, influencing downstream signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Cardiovascular Effects: The compound has been explored as a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), which plays a significant role in platelet activation and thrombosis. This selectivity could lead to therapeutic applications in preventing thrombotic events without affecting normal hemostasis .

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Staphylococcus aureus and other pathogens
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
CardiovascularSelective inhibition of PI3Kβ reduces thrombus formation

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various boronic acids, including this compound, against resistant strains of Staphylococcus aureus. The results indicated significant inhibition of bacterial growth, suggesting its potential as an adjunct in antibiotic therapies .

Case Study: Antitumor Activity

In vitro tests on cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability and increased markers for apoptosis. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid, and what challenges arise during its synthesis?

  • Methodological Answer : A typical synthesis involves Suzuki-Miyaura cross-coupling or Miyaura borylation, where the phenolic ether moiety is introduced via nucleophilic substitution or esterification. Key challenges include:
  • Regioselectivity : Ensuring proper substitution on the phenyl ring (e.g., avoiding para/meta isomer byproducts) .
  • Boronic Acid Stability : Preventing boroxine formation during dehydration, which requires inert atmospheres and low-temperature conditions .
  • Purification : Silica gel chromatography may lead to irreversible binding of boronic acids; alternatives like recrystallization or ion-exchange resins are preferred .

Table 1 : Example Synthesis Steps for Analogous Boronic Acids

StepReaction TypeConditionsYield (%)Reference
1Phenolic ether formationK₂CO₃, DMF, 80°C65–75
2BorylationPd(dppf)Cl₂, B₂Pin₂, THF50–60

Q. How can researchers optimize purification protocols for this boronic acid derivative?

  • Methodological Answer :
  • Chromatography Alternatives : Use reverse-phase HPLC with acetonitrile/water gradients to avoid silica gel interactions .
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) to isolate crystalline products, monitoring for boroxine peaks via FT-IR (broad ~1,350 cm⁻¹ B-O stretches) .
  • Quality Control : Validate purity via ¹¹B NMR (δ ~30 ppm for boronic acids) and HPLC (>95% purity threshold) .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl and methyl groups) and aromatic coupling patterns .
  • X-ray Crystallography : Resolve steric effects of the bulky phenoxy group; compare Hirshfeld surfaces to analyze supramolecular interactions (e.g., hydrogen bonding with boronic acid groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~314.2 g/mol).

Advanced Research Questions

Q. How does steric hindrance from the 2-isopropyl-5-methylphenoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 4-methoxyphenylboronic acid) using Pd-catalyzed couplings. Monitor intermediates via in situ ¹⁹F NMR (if fluorinated substrates are used) .
  • DFT Calculations : Model transition states to quantify steric effects (e.g., increased activation energy due to hindered Pd-B interaction) .
  • Experimental Validation : Use competitive coupling reactions with electronically similar but sterically unhindered boronic acids to isolate steric vs. electronic contributions .

Q. What supramolecular applications are feasible for this boronic acid, given its structural features?

  • Methodological Answer :
  • Host-Guest Chemistry : Test saccharide binding at physiological pH using fluorescence titration (e.g., competition assays with Alizarin Red S) .
  • Coordination Polymers : Screen for metal-organic framework (MOF) formation with lanthanides or transition metals; analyze porosity via BET surface area measurements .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) in crystalline phases to predict stability .

Q. How does pH affect the stability and functionality of this compound in aqueous systems?

  • Methodological Answer :
  • pH-Dependent Stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C) with LC-MS monitoring. Boronic acids typically degrade via protodeboronation under acidic conditions .
  • Reversibility Testing : Evaluate esterification with diols (e.g., fructose) at varying pH; measure equilibrium constants via ¹H NMR integration .

Q. What computational strategies can predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding to bacterial lectins or glycosidases, focusing on the boronic acid’s role as a transition-state analog .
  • Docking Studies : Use AutoDock Vina to screen against PDB structures (e.g., β-lactamase enzymes) and validate with SPR binding assays .

Q. How should researchers address contradictory data in spectroscopic vs. crystallographic structural analyses?

  • Methodological Answer :
  • Case Study : If NMR suggests planar geometry but X-ray shows puckering, re-examine sample purity and solvent effects.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility not captured in crystallography .
  • Complementary Techniques : Pair Raman spectroscopy with DFT-simulated spectra to resolve discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.